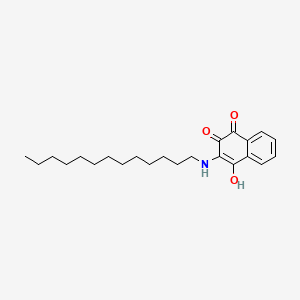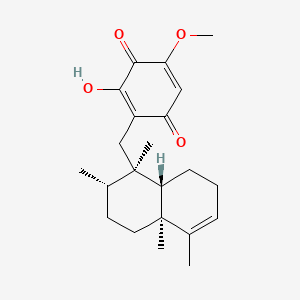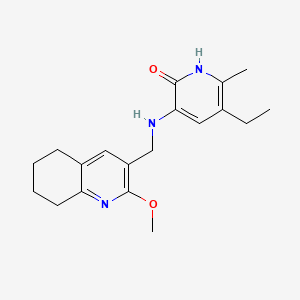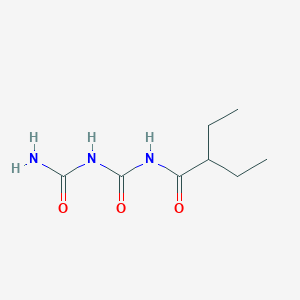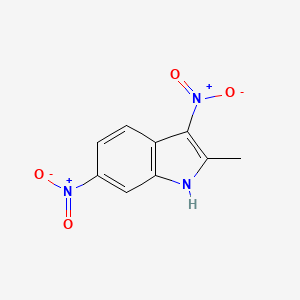![molecular formula C10H10N2O4 B12802965 ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 87592-15-2](/img/structure/B12802965.png)
ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 244255 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 244255 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the compound. The synthetic route often includes steps such as condensation, cyclization, and purification through techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of NSC 244255 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. The use of catalysts and solvents is also common to facilitate the reactions and improve the overall yield.
化学反应分析
Types of Reactions: NSC 244255 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles are typical reagents for substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new functionalized compounds with diverse chemical properties.
科学研究应用
NSC 244255 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cellular and molecular biology to investigate cellular processes, signal transduction pathways, and protein interactions.
Medicine: NSC 244255 is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials, pharmaceuticals, and chemical products.
作用机制
The mechanism of action of NSC 244255 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 244255 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
NSC 244255 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its role in cancer research, this compound shares some structural similarities with NSC 244255 but differs in its specific molecular targets and applications.
NSC 789012: This compound is used in neurobiology research and has distinct chemical properties that make it suitable for studying neural processes.
NSC 345678: Employed in synthetic chemistry, this compound has unique reactivity patterns compared to NSC 244255.
The uniqueness of NSC 244255 lies in its versatile applications across different scientific fields and its ability to interact with a wide range of molecular targets, making it a valuable tool in research and industry.
属性
CAS 编号 |
87592-15-2 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(14)7-8-6(4-3-5-11-8)12(15)9(7)13/h3-5,7,15H,2H2,1H3 |
InChI 键 |
XIRNQPPYBYNHRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C2=C(C=CC=N2)N(C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


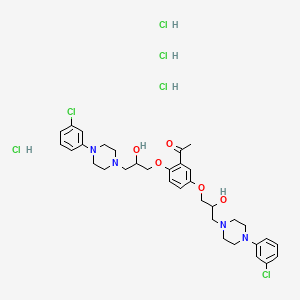
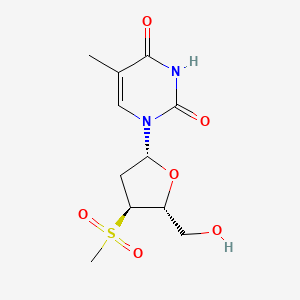
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)


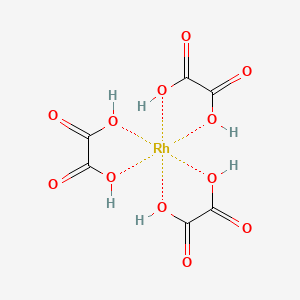
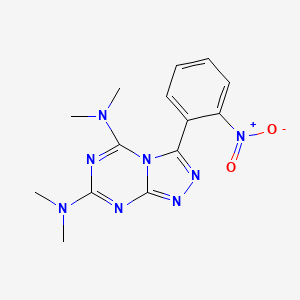
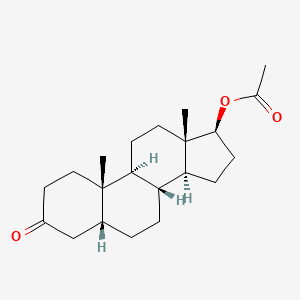
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
